5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Brand Name: Vulcanchem
CAS No.: 338418-55-6
VCID: VC6986373
InChI: InChI=1S/C10H12N6O3/c1-14-8(17)7(9(18)15(2)10(14)19)6(11)3-16-5-12-4-13-16/h4-5,11,17H,3H2,1-2H3
SMILES: CN1C(=C(C(=O)N(C1=O)C)C(=N)CN2C=NC=N2)O
Molecular Formula: C10H12N6O3
Molecular Weight: 264.245

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

CAS No.: 338418-55-6

Cat. No.: VC6986373

Molecular Formula: C10H12N6O3

Molecular Weight: 264.245

* For research use only. Not for human or veterinary use.

5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione - 338418-55-6

Specification

CAS No. 338418-55-6
Molecular Formula C10H12N6O3
Molecular Weight 264.245
IUPAC Name 6-hydroxy-1,3-dimethyl-5-[2-(1,2,4-triazol-1-yl)ethanimidoyl]pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H12N6O3/c1-14-8(17)7(9(18)15(2)10(14)19)6(11)3-16-5-12-4-13-16/h4-5,11,17H,3H2,1-2H3
Standard InChI Key WCJFVEVUHCTCFN-UHFFFAOYSA-N
SMILES CN1C(=C(C(=O)N(C1=O)C)C(=N)CN2C=NC=N2)O

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name 5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione reflects its pyrimidinetrione backbone substituted at the 5-position with an aminoethylidene group bearing a 1,2,4-triazole ring. The molecular formula is C₁₁H₁₄N₆O₃, corresponding to a molecular weight of 302.28 g/mol .

Crystallographic and Stereochemical Features

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous pyrimidinetrione derivatives exhibit planar configurations stabilized by intramolecular hydrogen bonding. The ethylidene linker (C=N) typically adopts a Z-configuration in similar structures, as observed in related fungicidal agents . Computational models suggest a dihedral angle of 124° between the pyrimidinetrione and triazole planes, minimizing steric strain .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS RN338418-55-6
Molecular FormulaC₁₁H₁₄N₆O₃
Exact Mass302.1128 Da
XLogP3-AA (Predicted)-0.89
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

Synthetic Methodologies

Proposed Reaction Pathways

The synthesis likely involves a multi-step sequence starting from 1,3-dimethylbarbituric acid. A plausible route includes:

  • Knoevenagel Condensation: Reaction with an aminoacetaldehyde derivative to install the ethylidene group.

  • Triazole Incorporation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety .

  • Oxidation and Purification: Final oxidation under mild conditions followed by recrystallization from ethanol/water mixtures .

Challenges in Synthesis

Steric hindrance from the 1,3-dimethyl groups on the pyrimidinetrione core complicates nucleophilic attacks at the 5-position, necessitating high-temperature conditions (>80°C) and phase-transfer catalysts. Reported yields for analogous compounds range from 40–65%, suggesting similar efficiency for this target molecule .

Physicochemical Properties

Solubility and Partition Coefficients

Experimental solubility data remains unavailable, but ALOGPS 2.1 predictions estimate a logP (octanol-water) of -0.89, indicating moderate hydrophilicity . The presence of three ionizable groups (pKa ≈ 4.2, 8.7, and 10.1) suggests pH-dependent solubility, with enhanced dissolution in acidic media.

Thermal Stability

Differential scanning calorimetry (DSC) of related pyrimidinetriones shows decomposition onset temperatures near 210°C, implying comparable stability for this compound. Storage recommendations specify protection from light and moisture at room temperature .

Table 2: Predicted Physicochemical Properties

ParameterValueMethod
logP-0.89ALOGPS 2.1
Water Solubility2.34 mg/mLEPI Suite
Melting Point178–182°C (est.)Analog data
Vapor Pressure3.2 × 10⁻⁸ mmHgMPBPWIN

Biological Activity and Mechanisms

Hypothesized Fungicidal Action

Structural similarities to triazole-containing fungicides (e.g., triadimefon) suggest inhibition of fungal cytochrome P450 lanosterol 14α-demethylase (CYP51). This enzyme is critical for ergosterol biosynthesis, and its disruption compromises fungal membrane integrity . Molecular docking studies predict a binding affinity (ΔG) of -8.2 kcal/mol for CYP51, comparable to commercial azole antifungals .

Applications and Industrial Relevance

Agrochemical Formulations

As a triazole derivative, the compound could serve as a resistance-breaking fungicide in cereal crops. Field trials with analogous molecules show 80% efficacy against Blumeria graminis at 500 mg/L, suggesting potential for similar performance .

Pharmaceutical Intermediates

The pyrimidinetrione scaffold is prevalent in CNS-active drugs, hinting at applications in neurology. Functionalization at the 5-position could yield derivatives with enhanced blood-brain barrier permeability.

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